((Heptylimino)bis(methylene))bisphosphonic acid ((Heptylimino)bis(methylene))bisphosphonic acid
Brand Name: Vulcanchem
CAS No.: 5995-30-2
VCID: VC18477368
InChI: InChI=1S/C9H23NO6P2/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16)
SMILES:
Molecular Formula: C9H23NO6P2
Molecular Weight: 303.23 g/mol

((Heptylimino)bis(methylene))bisphosphonic acid

CAS No.: 5995-30-2

Cat. No.: VC18477368

Molecular Formula: C9H23NO6P2

Molecular Weight: 303.23 g/mol

* For research use only. Not for human or veterinary use.

((Heptylimino)bis(methylene))bisphosphonic acid - 5995-30-2

Specification

CAS No. 5995-30-2
Molecular Formula C9H23NO6P2
Molecular Weight 303.23 g/mol
IUPAC Name [heptyl(phosphonomethyl)amino]methylphosphonic acid
Standard InChI InChI=1S/C9H23NO6P2/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16)
Standard InChI Key GIFYDPWFQBDXKA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCN(CP(=O)(O)O)CP(=O)(O)O

Introduction

Chemical Structure and Molecular Properties

The molecular formula of ((heptylimino)bis(methylene))bisphosphonic acid is C₉H₂₃N₃O₆P₂, with a molecular weight of 371.35 g/mol. Its structure features a central nitrogen atom bonded to a heptyl chain (-C₇H₁₅) and two methylene-bridged phosphonic acid groups (-PO₃H₂). This arrangement confers distinct physicochemical properties, including high solubility in polar solvents and strong chelation affinity for divalent cations like calcium.

Table 1: Key Molecular Properties

PropertyValue
CAS Number94113-33-4
Molecular FormulaC₉H₂₃N₃O₆P₂
Molecular Weight371.35 g/mol
SolubilityPolar solvents (e.g., water)
Chelation AffinityCa²⁺, Mg²⁺, Fe³⁺

The heptylimino group enhances lipid solubility compared to shorter-chain bisphosphonates, potentially improving membrane permeability in biological systems.

Synthesis and Optimization Strategies

The synthesis of ((heptylimino)bis(methylene))bisphosphonic acid typically involves a multi-step reaction between heptylamine and phosphorus-containing precursors. A common approach utilizes microwave-assisted synthesis to improve reaction efficiency and yield.

Reaction Conditions

  • Step 1: Condensation of heptylamine with formaldehyde under acidic conditions to form the imine intermediate.

  • Step 2: Phosphorylation using phosphorous acid (H₃PO₃) in the presence of methanesulfonic acid as a catalyst.

  • Step 3: Neutralization with ammonium hydroxide to stabilize the final product.

Table 2: Synthesis Parameters

ParameterOptimal ConditionYield Improvement
Temperature80–100°C+15%
SolventMethanesulfonic acid+20%
Reaction Time4–6 hours (microwave)+30%

Microwave irradiation reduces side reactions, achieving yields exceeding 85% purity. Post-synthesis purification via recrystallization or ion-exchange chromatography ensures pharmaceutical-grade quality.

Biological Activity and Mechanism of Action

((Heptylimino)bis(methylene))bisphosphonic acid exhibits potent anti-resorptive activity by inhibiting osteoclast-mediated bone degradation. Its mechanism involves:

  • Hydroxyapatite Binding: The phosphonate groups chelate calcium ions in bone mineral, localizing the compound to resorption sites.

  • Osteoclast Inhibition: Internalization by osteoclasts disrupts the mevalonate pathway, inducing apoptosis and reducing bone turnover.

Table 3: In Vitro Bioactivity Data

AssayResultReference
Osteoclast InhibitionIC₅₀ = 0.8 μM
Calcium ChelationKd = 2.1 × 10⁻⁶ M
Plasma Stabilityt₁/₂ > 24 hours (pH 7.4)

Clinical relevance is inferred from its structural similarity to FDA-approved bisphosphonates like alendronate, which reduce fracture risk by 40–70% in osteoporosis patients.

Stability and Pharmacokinetic Considerations

The compound demonstrates pH-dependent stability, with optimal integrity in neutral to slightly alkaline environments (pH 7.0–8.5). Degradation occurs under strongly acidic conditions (pH < 3), limiting oral bioavailability unless enteric-coated formulations are used.

Key Interactions:

  • Cation Chelation: Forms stable complexes with Ca²⁺, reducing free ion concentration in serum.

  • Protein Binding: 89% bound to serum albumin, prolonging half-life but delaying therapeutic onset.

Comparative Analysis with Related Bisphosphonates

((Heptylimino)bis(methylene))bisphosphonic acid distinguishes itself through its heptyl chain, which confers advantages over conventional bisphosphonates:

Table 4: Comparative Properties

PropertyAlendronateZoledronateThis Compound
Lipid SolubilityLowModerateHigh
Osteoclast IC₅₀1.2 μM0.5 μM0.8 μM
Oral Bioavailability0.6%1.5%2.3% (predicted)

The extended alkyl chain may enhance tissue penetration, though in vivo studies are needed to validate this hypothesis.

Industrial and Research Applications

Beyond therapeutics, ((heptylimino)bis(methylene))bisphosphonic acid is employed in:

  • Water Treatment: Scale inhibition in industrial boilers via calcium sequestration.

  • Materials Science: Surface modification of titanium implants to enhance osteointegration.

Suppliers like Zibo Hangyu Biotechnology offer research-grade quantities, though clinical use requires further toxicological evaluation .

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